[(2R,3R,10S,11R,12R,13R,17R)-2,3,11-trihydroxy-4,4,10,13-tetramethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3R,10S,11R,12R,13R,17R)-2,3,11-trihydroxy-4,4,10,13-tetramethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate is a complex organic compound with a unique structure. It belongs to the class of compounds known as steroids, which are characterized by their cyclopenta[a]phenanthrene ring system. This compound is notable for its multiple hydroxyl groups and a distinctive acetate ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,10S,11R,12R,13R,17R)-2,3,11-trihydroxy-4,4,10,13-tetramethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate typically involves multi-step organic synthesis. The process begins with the preparation of the steroid backbone, followed by the introduction of hydroxyl groups through selective oxidation reactions. The final step involves the esterification of the hydroxyl group at the 12th position with acetic anhydride under acidic conditions to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as microbial fermentation, to produce the steroid backbone. This is followed by chemical modifications to introduce the necessary functional groups. The use of biocatalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,10S,11R,12R,13R,17R)-2,3,11-trihydroxy-4,4,10,13-tetramethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the acetate group, yielding the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(2R,3R,10S,11R,12R,13R,17R)-2,3,11-trihydroxy-4,4,10,13-tetramethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its role in cellular processes and as a potential biomarker.
Medicine: Investigated for its therapeutic potential in treating various diseases, including hormonal disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of [(2R,3R,10S,11R,12R,13R,17R)-2,3,11-trihydroxy-4,4,10,13-tetramethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact pathways and targets depend on the specific context of its use, such as in therapeutic applications or biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: Shares the steroid backbone but lacks the acetate ester and has different functional groups.
Testosterone: Another steroid with a similar structure but different functional groups and biological activity.
Estradiol: A steroid hormone with a similar backbone but distinct functional groups and physiological roles.
Uniqueness
[(2R,3R,10S,11R,12R,13R,17R)-2,3,11-trihydroxy-4,4,10,13-tetramethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate is unique due to its specific combination of hydroxyl groups and the acetate ester, which confer distinct chemical properties and biological activities. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C32H50O5 |
---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
[(2R,3R,10S,11R,12R,13R,17R)-2,3,11-trihydroxy-4,4,10,13-tetramethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate |
InChI |
InChI=1S/C32H50O5/c1-17(2)18(3)10-11-19(4)22-13-14-23-21-12-15-25-30(6,7)28(36)24(34)16-31(25,8)26(21)27(35)29(32(22,23)9)37-20(5)33/h14,17,19,22,24-25,27-29,34-36H,3,10-13,15-16H2,1-2,4-9H3/t19?,22-,24-,25?,27-,28+,29+,31+,32-/m1/s1 |
InChI Key |
VCOKSAAKIDFNQE-YGABIHIPSA-N |
Isomeric SMILES |
CC(C)C(=C)CCC(C)[C@H]1CC=C2[C@@]1([C@H]([C@@H](C3=C2CCC4[C@@]3(C[C@H]([C@@H](C4(C)C)O)O)C)O)OC(=O)C)C |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CC=C2C1(C(C(C3=C2CCC4C3(CC(C(C4(C)C)O)O)C)O)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.